molecular formula C22H19BrN2O3S B2486706 N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 325702-81-6

N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2486706
CAS No.: 325702-81-6
M. Wt: 471.37
InChI Key: OJVRFSVONKRKDZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 325702-81-6) is a synthetic compound featuring a tetrahydroisoquinoline (THIQ) scaffold, a structure recognized for its diverse pharmacological significance . This benzamide-sulfonamide derivative is supplied with a high purity of 95% and has a molecular weight of 471.37 g/mol (Molecular Formula: C₂₂H₁₉BrN₂O₃S) . The compound is designed for research applications and falls under a class of N-substituted tetrahydroisoquinoline benzene sulfonamides that have been investigated as potential anti-cancer agents . Specifically, analogs within this structural class have demonstrated inhibitory effects on the proliferation of cancer cells, including breast cancer cells, in scientific studies . The presence of the THIQ core is of particular interest, as this moiety is found in numerous clinically used drugs and bioactive molecules with activities ranging from anti-tumor to anti-inflammatory and anti-infective effects . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVRFSVONKRKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with sulfonyl chlorides in the presence of bases. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that derivatives containing the tetrahydroisoquinoline structure exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives showed promising results in inhibiting bacterial growth using the turbidimetric method .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeIC50 (μM)
This compoundAntibacterial10.5
1,2,3,4-TetrahydroisoquinolineAntibacterial5.8
Other Isoquinoline DerivativesVarious BacteriaVaries

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on various cancer cell lines. Notably, the compound's efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) was assessed using the Sulforhodamine B (SRB) assay. The results indicated that the compound effectively inhibited cell proliferation at specific concentrations .

Table 2: Anticancer Activity Results

Cell LineCompoundIC50 (μM)
MCF7 (Breast Cancer)This compound15.0
Other Cancer Cell LinesVarious Isoquinoline DerivativesVaries

The proposed mechanism for the biological activity of this compound involves interaction with specific enzyme targets or receptors within bacterial cells and cancer cells. Molecular docking studies suggest that this compound may bind effectively to active sites of target proteins involved in cell proliferation and survival pathways .

Case Studies

Several case studies highlight the significance of this compound in drug development:

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various tetrahydroisoquinoline derivatives against resistant bacterial strains. The results indicated that modifications to the bromophenyl group enhanced antibacterial activity significantly compared to non-brominated analogs .
  • Cancer Treatment Exploration : Another study focused on the anticancer potential of this class of compounds in vivo using xenograft models. The findings suggested that treatment with this compound led to reduced tumor growth and improved survival rates compared to controls .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide. For instance, derivatives of sulfonamides have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. The results indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specific compounds showed significant inhibition in vitro, suggesting that modifications in the chemical structure can enhance antimicrobial potency .

Anticancer Activity

The compound's structure suggests potential applications in cancer therapy. Research has demonstrated that similar tetrahydroisoquinoline derivatives exhibit cytotoxic effects against different cancer cell lines. For example, compounds with the tetrahydroisoquinoline moiety have been tested against estrogen receptor-positive breast adenocarcinoma cells (MCF7), showing notable anticancer activity. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Acetylcholinesterase Inhibition

The compound's sulfonamide group positions it as a candidate for acetylcholinesterase inhibition studies. Acetylcholinesterase is a critical enzyme in the treatment of Alzheimer's disease; thus, compounds that can inhibit this enzyme are of significant interest. Research has shown that related compounds can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

α-Glucosidase Inhibition

Additionally, sulfonamide derivatives have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can be particularly useful in managing type 2 diabetes mellitus by delaying glucose absorption from the intestine. Studies have indicated that certain modifications to the sulfonamide structure can enhance inhibitory activity against α-glucosidase .

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityReference
Tetrahydroisoquinoline moietyAnticancer activity against MCF7 cells
Sulfonamide groupAntimicrobial activity
Substituents on the phenyl ringEnhanced enzyme inhibition (AChE & α-glucosidase)

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide bridge (–SO<sub>2</sub>NH–) participates in hydrolysis and substitution reactions:

Reaction TypeConditionsProducts/OutcomesKey Citations
Acidic Hydrolysis6M HCl, reflux, 12hCleavage to sulfonic acid + amine
Nucleophilic SubstitutionNaH/DMF, alkyl/aryl halides, 60°CSulfonamide alkylation/arylation
OxidationH<sub>2</sub>O<sub>2</sub>/AcOH, RTStable under mild conditions

Key Findings :

  • Hydrolysis yields 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzenesulfonic acid and 4-bromoaniline under strong acidic conditions.

  • Alkylation with benzyl bromide in DMF forms N-benzyl derivatives (85% yield) .

Bromophenyl Group Transformations

The para-bromo substituent enables cross-coupling and substitution:

Reaction TypeConditionsProducts/OutcomesKey Citations
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivatives (70–90% yield)
Ullmann CouplingCuI, 1,10-phenanthroline, 110°CAryl ethers/thioethers
SNAr ReactionKOH, EtOH, 80°CPhenolate intermediates

Key Findings :

  • Suzuki coupling with phenylboronic acid produces 4-phenyl derivatives in 85% yield.

  • Bromine replacement with –OH under basic conditions forms phenolic analogs .

Benzamide Group Reactivity

The benzamide moiety undergoes hydrolysis and condensation:

Reaction TypeConditionsProducts/OutcomesKey Citations
Acidic Hydrolysis6M HCl, 100°C, 6h4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoic acid
Base-Catalyzed Hydrolysis2M NaOH, 70°C, 4hSodium carboxylate + 4-bromoaniline
CondensationEDC·HCl, HOBt, CH<sub>2</sub>Cl<sub>2</sub>Peptide-like adducts

Key Findings :

  • Hydrolysis to benzoic acid derivatives occurs efficiently under acidic conditions (>90% conversion).

  • Amide bond formation with L-valine fragments generates bioactive analogs .

Tetrahydroisoquinoline Functionalization

The tetrahydroisoquinoline ring participates in oxidation and ring-opening reactions:

Reaction TypeConditionsProducts/OutcomesKey Citations
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CIsoquinoline-1,4-dione derivatives
Reductive Ring OpeningLiAlH<sub>4</sub>, THF, refluxBenzylamine sulfonamide analogs
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methylated derivatives

Key Findings :

  • Oxidation with KMnO<sub>4</sub> yields a diketone structure (75% yield).

  • N-Methylation enhances solubility in polar solvents .

Stability Under Physiological Conditions

The compound’s stability in biological matrices is critical for drug development:

ConditionpHTemperatureHalf-Life (h)Degradation ProductsKey Citations
Simulated Gastric Fluid1.237°C2.5Hydrolyzed sulfonic acid + aniline
Plasma (Human)7.437°C12.3Intact compound (>90%)

Key Findings :

  • Rapid degradation in acidic environments limits oral bioavailability.

  • High plasma stability supports intravenous administration.

Catalytic Reactions

Transition-metal-catalyzed modifications enhance structural diversity:

Reaction TypeCatalyst SystemProducts/OutcomesYield (%)Key Citations
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAryl amine derivatives78
Photoredox C–H ActivationRu(bpy)<sub>3</sub>Cl<sub>2</sub>, blue LEDAlkylated sulfonamides65

Key Findings :

  • Buchwald-Hartwig amination introduces secondary amines at the bromophenyl site.

  • Photoredox catalysis enables C–H functionalization under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of the tetrahydroisoquinoline sulfonyl group and the 4-bromophenyl substituent. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (Inferred)
N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide C₂₃H₂₀BrN₃O₃S 522.39 (calc.) 4-Bromophenyl, tetrahydroisoquinoline sulfonyl Potential kinase inhibition or antimicrobial activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide C₂₆H₂₀N₄O₃S₂ 500.59 4-Cyanophenyl-thiazole, tetrahydroisoquinoline sulfonyl Not explicitly stated; cyano group may enhance polarity
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione C₂₀H₁₃BrF₂N₃O₂S₂ 533.37 Bromophenylsulfonyl, difluorophenyl, triazole-thione Antifungal or anti-inflammatory activity

Key Observations:

  • Halogen vs. Polar Groups: The 4-bromophenyl group in the target compound contrasts with the 4-cyanophenyl-thiazole in the analogue from . Bromine increases lipophilicity and may enhance membrane permeability, whereas the cyano group could improve solubility or hydrogen-bonding interactions .
  • Sulfonyl Role: The tetrahydroisoquinoline sulfonyl group is conserved across analogues, suggesting its critical role in stabilizing interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-stacking .

Spectral and Tautomeric Behavior

The IR and NMR data from highlight the importance of tautomerism in sulfonyl-linked triazoles. For instance, compounds analogous to the target (e.g., 1,2,4-triazole-thiones ) exist predominantly in the thione tautomeric form, as evidenced by the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹). This tautomeric preference may influence reactivity or binding modes compared to non-tautomerizing analogues.

Q & A

Basic: What are the key synthetic pathways for N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts sulfonylation to introduce the sulfonyl group, followed by oxidation and chlorination to form reactive intermediates like acyl chlorides .
  • Schotten-Baumann N-acylation to couple the tetrahydroisoquinoline sulfonamide moiety with the bromophenyl benzamide core under mild conditions (room temperature, dichloromethane) .
  • Purification via column chromatography or recrystallization to isolate the product with high purity (>95%) .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

Answer:
Optimization strategies include:

  • Temperature and pH control : Maintaining precise reaction temperatures (e.g., 0–25°C) and neutral pH during coupling reactions to minimize side-product formation .
  • Catalyst selection : Using aluminum trichloride (AlCl₃) in sulfonylation steps to enhance regioselectivity .
  • Chromatographic purification : Employing reverse-phase HPLC to resolve structurally similar by-products, as demonstrated in related sulfonamide derivatives .

Basic: What spectroscopic methods are employed to characterize this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D COSY, HETCOR) to confirm structural connectivity and stereochemistry .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
  • FTIR spectroscopy to identify functional groups (e.g., sulfonyl, amide C=O stretches) .

Advanced: How can contradictory spectroscopic data be resolved when characterizing this compound?

Answer:
Contradictions are addressed via:

  • Cross-validation : Combining NMR, MS, and X-ray crystallography (where applicable) to confirm assignments .
  • Isotopic labeling : Using deuterated solvents or ¹⁵N-labeled intermediates to resolve overlapping signals in complex spectra .
  • Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Basic: What are the primary biological targets or mechanisms of action studied for this compound?

Answer:
The compound's tetrahydroisoquinoline sulfonamide core is associated with:

  • Enzyme inhibition : Targeting proteases or kinases due to sulfonamide's ability to chelate catalytic metal ions .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via the bromophenyl moiety, as seen in structurally similar analogs .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:
SAR studies involve:

  • Substituent variation : Modifying the bromophenyl group or sulfonamide linker to assess impact on bioactivity .
  • Biological assays : Testing derivatives against enzyme panels or cell lines (e.g., cancer models) to correlate structural changes with potency .
  • Molecular docking : Simulating interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Advanced: How do researchers address discrepancies in biological activity data across different studies?

Answer:
Discrepancies are mitigated by:

  • Standardized protocols : Adopting uniform assay conditions (e.g., IC₅₀ measurement criteria) .
  • Purity verification : Using HPLC to confirm compound integrity before biological testing .
  • Control experiments : Including reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Recrystallization : Using solvents like ethanol/water mixtures to remove polar impurities .
  • Column chromatography : Silica gel or reverse-phase columns for non-polar by-products .

Advanced: What are common synthetic by-products and how are they identified?

Answer:
Common by-products include:

  • Incomplete sulfonylation intermediates : Detected via LC-MS as lower molecular weight species .
  • Oxidation products : Identified by FTIR peaks at ~1700 cm⁻¹ (ketone formation) .

Basic: What in vitro models are used to evaluate its biological activity?

Answer:

  • Enzyme inhibition assays : Measuring IC₅₀ values against targets like carbonic anhydrase or tyrosine kinases .
  • Cell viability assays : Using MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) .

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